N-methyl-9,10-dioxoanthracene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

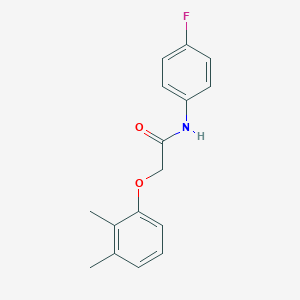

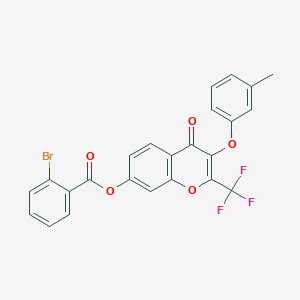

N-methyl-9,10-dioxoanthracene-2-sulfonamide, also known as MDSA, is a synthetic compound that has been widely used in scientific research for its unique properties. MDSA is a sulfonamide derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. MDSA is known for its ability to act as a potent inhibitor of enzymes and has been used in a variety of biochemical and physiological studies.

Mechanism of Action

Target of Action

The primary target of N-methyl-9,10-dioxoanthracene-2-sulfonamide is DNA gyrase B of Mycobacterium tuberculosis . DNA gyrase is the only enzyme responsible for regulating DNA topology in this species and is considered essential in all bacteria .

Mode of Action

N-methyl-9,10-dioxoanthracene-2-sulfonamide acts as a competitive inhibitor by interacting with the ATP-binding pocket of DNA gyrase B . This interaction prevents the normal function of the enzyme, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase B affects the DNA replication and transcription processes in Mycobacterium tuberculosis. This disruption in the biochemical pathways leads to the bacterium’s inability to grow and reproduce, effectively controlling the spread of the infection .

Result of Action

The result of N-methyl-9,10-dioxoanthracene-2-sulfonamide’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By targeting and inhibiting DNA gyrase B, the compound disrupts essential biological processes in the bacteria, leading to effective control of the infection .

Action Environment

The action, efficacy, and stability of N-methyl-9,10-dioxoanthracene-2-sulfonamide can be influenced by various environmental factorsIt’s also important to note that the compound’s effectiveness can be influenced by the presence of drug-resistant strains of Mycobacterium tuberculosis .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-9,10-dioxoanthracene-2-sulfonamide in lab experiments is its potency as an enzyme inhibitor. This allows for a more precise study of the effects of enzyme inhibition on various physiological processes. However, one of the limitations of using N-methyl-9,10-dioxoanthracene-2-sulfonamide is its potential toxicity. It is important to use appropriate safety precautions when handling N-methyl-9,10-dioxoanthracene-2-sulfonamide in the lab.

Future Directions

There are many potential future directions for the use of N-methyl-9,10-dioxoanthracene-2-sulfonamide in scientific research. One potential direction is the study of the effects of N-methyl-9,10-dioxoanthracene-2-sulfonamide on the gut microbiome. It has been shown that enzymes produced by gut bacteria play a crucial role in the metabolism of various compounds, and N-methyl-9,10-dioxoanthracene-2-sulfonamide may be able to modulate the activity of these enzymes. Additionally, N-methyl-9,10-dioxoanthracene-2-sulfonamide may have potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of N-methyl-9,10-dioxoanthracene-2-sulfonamide in scientific research.

Synthesis Methods

N-methyl-9,10-dioxoanthracene-2-sulfonamide can be synthesized through a multi-step process starting from anthracene. The first step involves the conversion of anthracene to 9,10-anthraquinone, which is then reacted with methylamine to produce N-methyl-9,10-anthraquinone. The final step involves the sulfonation of N-methyl-9,10-anthraquinone with sulfuric acid to produce N-methyl-9,10-dioxoanthracene-2-sulfonamide.

Scientific Research Applications

N-methyl-9,10-dioxoanthracene-2-sulfonamide has been widely used in scientific research as a potent inhibitor of enzymes. It has been used to study the mechanisms of action of various enzymes, including proteases, kinases, and phosphatases. N-methyl-9,10-dioxoanthracene-2-sulfonamide has also been used to study the effects of enzyme inhibition on various physiological processes, including cell signaling, apoptosis, and cancer.

properties

IUPAC Name |

N-methyl-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c1-16-21(19,20)9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKLXGBVIZNLMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-9,10-dioxoanthracene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)

![benzyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375081.png)

![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)

![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)

![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375093.png)

![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B375095.png)